molecular formula C7H15NO2 B1374052 3-(3-Aminopropoxy)oxolane CAS No. 1339095-68-9

3-(3-Aminopropoxy)oxolane

Cat. No.: B1374052
CAS No.: 1339095-68-9
M. Wt: 145.2 g/mol
InChI Key: DCPBPDHUYSLFCD-UHFFFAOYSA-N
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Description

3-(3-Aminopropoxy)oxolane is a chemical compound with the molecular formula C7H15NO2 and a molecular weight of 145.2 g/mol . . This compound features an oxolane ring, which is a five-membered ring containing four carbon atoms and one oxygen atom, with an aminopropoxy group attached to it.

Preparation Methods

The synthesis of 3-(3-Aminopropoxy)oxolane typically involves the reaction of oxolane derivatives with aminopropyl groups under specific conditions. One common method involves the reaction of tetrahydrofuran (THF) with 3-aminopropanol in the presence of a suitable catalyst . The reaction conditions often include controlled temperature and pressure to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale reactors and continuous flow processes to achieve efficient synthesis.

Chemical Reactions Analysis

3-(3-Aminopropoxy)oxolane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxolane derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The aminopropoxy group can participate in substitution reactions with halogenated compounds to form new derivatives.

    Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to break down into its constituent parts.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to optimize the reaction yield .

Scientific Research Applications

3-(3-Aminopropoxy)oxolane has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-Aminopropoxy)oxolane involves its interaction with molecular targets such as enzymes and receptors. The aminopropoxy group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. Pathways involved in its mechanism of action may include signal transduction pathways and metabolic processes .

Comparison with Similar Compounds

3-(3-Aminopropoxy)oxolane can be compared with other oxolane derivatives and aminopropyl compounds. Similar compounds include:

The uniqueness of this compound lies in its specific combination of the oxolane ring and aminopropoxy group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(oxolan-3-yloxy)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c8-3-1-4-10-7-2-5-9-6-7/h7H,1-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCPBPDHUYSLFCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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